molecular formula C12H5F21S B1601924 1,1,2,2-Tetrahydroperfluorododecanethiol CAS No. 34451-28-0

1,1,2,2-Tetrahydroperfluorododecanethiol

Cat. No. B1601924
CAS RN: 34451-28-0
M. Wt: 580.2 g/mol
InChI Key: WUHVTJLYXHSDMR-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrahydroperfluorododecanethiol (F-12) is a fluorinated thiol compound that has gained significant attention in recent years due to its unique properties. F-12 is a colorless and odorless liquid that is highly soluble in organic solvents. This compound is widely used in scientific research applications due to its ability to modify surfaces and create self-assembled monolayers (SAMs) on various substrates.

Mechanism Of Action

The mechanism of action of 1,1,2,2-Tetrahydroperfluorododecanethiol is not fully understood, but it is believed to involve the formation of a strong covalent bond between the thiol group of 1,1,2,2-Tetrahydroperfluorododecanethiol and the substrate surface. This bond creates a stable monolayer that can be used to modify surface properties. The fluorinated tail of 1,1,2,2-Tetrahydroperfluorododecanethiol provides hydrophobic properties, while the thiol group provides a reactive site for further functionalization.

Biochemical And Physiological Effects

1,1,2,2-Tetrahydroperfluorododecanethiol has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly stable and resistant to degradation, which makes it an attractive candidate for various applications. 1,1,2,2-Tetrahydroperfluorododecanethiol has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

1,1,2,2-Tetrahydroperfluorododecanethiol has several advantages for lab experiments, including its ability to modify surfaces and create stable monolayers. 1,1,2,2-Tetrahydroperfluorododecanethiol SAMs are highly ordered and can be used to control surface properties with high precision. 1,1,2,2-Tetrahydroperfluorododecanethiol is also highly stable and resistant to degradation, which makes it an attractive candidate for various applications. However, 1,1,2,2-Tetrahydroperfluorododecanethiol is relatively expensive and can be challenging to synthesize in large quantities. Additionally, the synthesis process requires the use of hazardous chemicals, which can be a safety concern.

Future Directions

There are several future directions for the use of 1,1,2,2-Tetrahydroperfluorododecanethiol in scientific research. One area of interest is the development of 1,1,2,2-Tetrahydroperfluorododecanethiol SAMs for use in biosensors and diagnostic devices. 1,1,2,2-Tetrahydroperfluorododecanethiol SAMs could be used to detect specific biomolecules with high sensitivity and selectivity. Another area of interest is the use of 1,1,2,2-Tetrahydroperfluorododecanethiol SAMs in drug delivery systems. 1,1,2,2-Tetrahydroperfluorododecanethiol SAMs could be used to target specific tissues or cells and deliver drugs with high precision. Additionally, 1,1,2,2-Tetrahydroperfluorododecanethiol SAMs could be used to create anti-fouling surfaces for marine applications or to improve the performance of electronic devices. Overall, 1,1,2,2-Tetrahydroperfluorododecanethiol has significant potential for various scientific research applications, and further studies are needed to explore its full capabilities.
Conclusion:
In conclusion, 1,1,2,2-Tetrahydroperfluorododecanethiol (1,1,2,2-Tetrahydroperfluorododecanethiol) is a unique fluorinated thiol compound that has gained significant attention in recent years due to its ability to modify surfaces and create self-assembled monolayers (SAMs) on various substrates. 1,1,2,2-Tetrahydroperfluorododecanethiol has several advantages for lab experiments, including its ability to modify surfaces with high precision and create stable monolayers. 1,1,2,2-Tetrahydroperfluorododecanethiol has significant potential for various scientific research applications, and further studies are needed to explore its full capabilities.

Scientific Research Applications

1,1,2,2-Tetrahydroperfluorododecanethiol is widely used in scientific research applications due to its ability to modify surfaces and create self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered, two-dimensional molecular assemblies that can be used to control surface properties such as wettability, adhesion, and biocompatibility. 1,1,2,2-Tetrahydroperfluorododecanethiol SAMs have been used in various applications, including biosensors, microfluidic devices, and drug delivery systems.

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F21S/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHVTJLYXHSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880389
Record name 2-(Perfluorodecyl)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrahydroperfluorododecanethiol

CAS RN

34451-28-0
Record name 1,1,2,2-Tetrahydroperfluorododecanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Perfluorodecyl)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,2,2-TETRAHYDROPERFLUORODODECANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXH0AUS19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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